1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-fluorophenylamine with piperazine under specific conditions to form 1-(4-fluorophenyl)piperazine.
Coupling with a butyl chain: The piperazine derivative is then coupled with a butyl chain containing a ketone group, forming the intermediate 1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}.
Cyclization and functionalization: The intermediate is further reacted with thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[4-(4-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: A simpler compound with similar functional groups but lacking the complex triazolo and thieno rings.
N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide: Another compound with a piperazine and fluorophenyl group, but with different substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H23FN6O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
12-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H23FN6O2S/c1-26-21(31)20-17(9-14-32-20)29-18(24-25-22(26)29)3-2-4-19(30)28-12-10-27(11-13-28)16-7-5-15(23)6-8-16/h5-9,14H,2-4,10-13H2,1H3 |
InChI Key |
LLCAEASAIJTVCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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